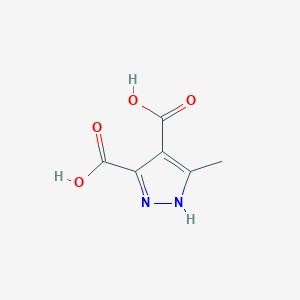
5-メチル-1H-ピラゾール-3,4-ジカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1H-pyrazole-3,4-dicarboxylic acid: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
Chemistry: 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its derivatives have shown promising activity against various biological targets .
Industry: The compound is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable chelates with metal ions .
作用機序
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 5-methyl-1H-pyrazole-3,4-dicarboxylic acid would depend on its specific targets, which are currently unknown.
Biochemical Pathways
Given the antiproliferative activities of similar pyrazole derivatives , it’s plausible that this compound could affect pathways related to cell proliferation
Result of Action
Given the antiproliferative activities of similar pyrazole derivatives , it’s possible that this compound could inhibit cell proliferation, potentially leading to cell death in certain cancer cell lines.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds could potentially impact the compound’s action. For instance, the compound’s stability could be affected by high temperatures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid typically involves the condensation of 3,5-dimethylpyrazole with suitable carboxylating agents. One common method includes the reaction of 3,5-dimethylpyrazole with carbon dioxide in the presence of a base, such as potassium carbonate, under elevated temperatures and pressures . Another approach involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate in an aqueous medium, followed by acidification to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can further optimize the process by reducing reaction times and improving selectivity .
化学反応の分析
Types of Reactions: 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dicarboxylic acid to its corresponding alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.
Major Products:
Oxidation: Pyrazole-3,4-dicarboxylic acid derivatives.
Reduction: Pyrazole-3,4-dimethanol or pyrazole-3,4-dialdehyde.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
類似化合物との比較
3,5-Dimethylpyrazole: A precursor in the synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid.
Pyrazole-3,4-dicarboxylic acid: Lacks the methyl group at position 5, resulting in different reactivity and applications.
1-Phenyl-3-methyl-4-pyrazolecarboxylic acid: Another pyrazole derivative with distinct biological activities.
Uniqueness: 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxylic acid groups and the methyl group at position 5 enhances its versatility in synthetic applications and its potential as a pharmacophore .
特性
IUPAC Name |
5-methyl-1H-pyrazole-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRFYVYHNAOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)
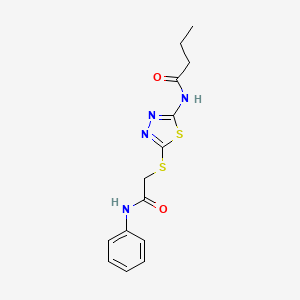
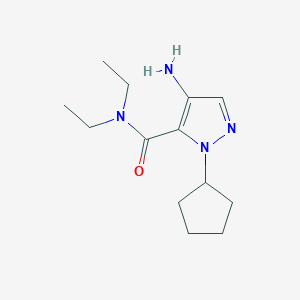
![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

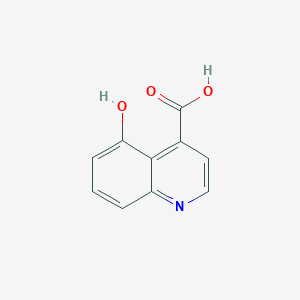
![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)
![N,N-dimethyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2498525.png)
![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)
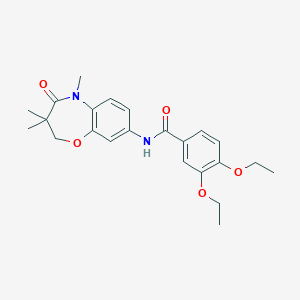
![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)
![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2498537.png)
![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)
